4-Aminophenyl β-D-thiogalactopyranoside is a synthetic compound that belongs to the class of glycosides. It is characterized by the presence of a thiol group and an amino group attached to a galactopyranoside moiety. The compound is notable for its potential applications in biochemical research, particularly in studies involving enzyme activity and molecular interactions.
Source: This compound can be synthesized from various starting materials, including 4-aminophenyl thiol and β-D-galactopyranosyl halides, through chemical or enzymatic methods.
Classification: 4-Aminophenyl β-D-thiogalactopyranoside is classified as a thioglycoside due to the presence of a sulfur atom in its structure. It also falls under the category of phenolic compounds due to the amino-substituted phenyl group.
The synthesis of 4-Aminophenyl β-D-thiogalactopyranoside can be achieved through several methods:
The molecular formula for 4-Aminophenyl β-D-thiogalactopyranoside is C₁₂H₁₇NO₅S, with a molecular weight of 287.33 g/mol.
4-Aminophenyl β-D-thiogalactopyranoside participates in several chemical reactions:
The mechanism of action for 4-Aminophenyl β-D-thiogalactopyranoside primarily revolves around its role as a substrate or inhibitor in enzymatic reactions:
4-Aminophenyl β-D-thiogalactopyranoside has several scientific applications:
The development of 4-Aminophenyl β-D-thiogalactopyranoside (APTG) emerged from concerted efforts to create specialized substrates and affinity ligands for studying carbohydrate-processing enzymes. First synthesized in the late 20th century, APTG was strategically designed to combine the galactopyranose recognition element with a reactive aminophenyl group suitable for conjugation. Its molecular structure (C₁₂H₁₇NO₅S; MW 287.33 g/mol) features a β-configured thioglycosidic bond (C1-S-C6'H) instead of the typical oxygen glycosidic linkage, significantly enhancing resistance to enzymatic hydrolysis while preserving specificity toward galactoside-recognizing enzymes [3] [7]. The aminophenyl moiety (C₆H₆NH₂-) provides a versatile handle for immobilization onto solid supports like agarose resins via diazotization or amide coupling reactions [2]. Early synthetic routes employed Koenigs-Knorr glycosylation of peracetylated galactosyl halides with 4-aminothiophenol, followed by deprotection. Later refinements introduced enzymatic approaches using thioglycoligases, improving stereoselectivity and yields in aqueous conditions [7]. This compound filled a critical niche between non-hydrolyzable galactoside analogs (e.g., phenylthiogalactosides) and chromogenic substrates (e.g., ortho-nitrophenyl galactosides), enabling both functional assays and enzyme purification applications.
Table 1: Structural Characteristics of APTG
Property | Description |
---|---|
Molecular Formula | C₁₂H₁₇NO₅S |
Molecular Weight | 287.33 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Glycosidic Linkage | β-1-thiogalactopyranoside |
Key Functional Groups | - Aminophenyl aglycone - Thioglycosidic bond - D-galactopyranose ring |
CAS Registry Number | 29558-05-2 |
APTG serves as a cornerstone tool in enzymology, primarily due to its dual functionality as a chromogenic substrate and an affinity ligand. Its most prominent application lies in the study of β-galactosidases (EC 3.2.1.23), where enzymatic hydrolysis releases 4-aminophenol, a yellow product quantifiable at 400 nm. This reaction enables sensitive, continuous monitoring of enzyme activity in crude extracts or purified preparations [7]. Crucially, APTG's aminophenyl group facilitates covalent coupling to cyanogen bromide (CNBr)-activated agarose, creating APTG-agarose affinity matrices indispensable for β-galactosidase purification. For instance, chromatography using APTG-agarose enabled a 40-fold purification of an exo-β-D-galactofuranosidase from Penicillium fellutanum with specific elution using D-galactono-1,4-lactone, a competitive inhibitor [1] [6]. This approach yielded two distinct enzyme activity peaks, both corresponding to a single 70 kDa glycoprotein band on SDS-PAGE, demonstrating the matrix's high specificity [1] [6]. Beyond fungal enzymes, APTG-based affinity systems have been instrumental in isolating bacterial β-galactosidases, including the Escherichia coli LacZ enzyme used widely in molecular biology (e.g., blue-white screening). The immobilized ligand exploits the enzyme's specificity for galactose while the thioglycosidic bond prevents cleavage during purification, ensuring matrix reusability. Kinetic studies using soluble APTG reveal critical enzyme parameters; for example, the purified P. fellutanum exo-β-D-galactofuranosidase exhibited a Km of 0.311 mM and Vmax of 17 μmol·h⁻¹·μg⁻¹ when using 4-nitrophenyl β-D-galactofuranoside as substrate—data obtained using analogous methodologies [6].
Table 2: Applications of APTG in Enzyme Research
Application | Mechanism/Utility | Key Findings |
---|---|---|
β-Galactosidase Assays | Enzymatic hydrolysis releases yellow 4-aminophenol (λ_max=400 nm) | Enables real-time, quantitative activity measurements in diverse biological samples |
Affinity Chromatography | APTG immobilized on agarose binds β-galactosidases; elution with competitive inhibitors (e.g., lactones) | Achieved 40-fold purification of fungal exo-β-D-galactofuranosidase [1] [6] |
Enzyme Kinetics | Serves as substrate to determine Michaelis-Menten parameters (Km, Vmax) | Used to characterize pH optima (acidic range) and inhibitor sensitivities |
Reporter Gene Systems | Detects LacZ expression via hydrolysis in transcriptional/lacZ fusion studies | Provides colorimetric readout for promoter activity in molecular genetics |
The structural architecture of APTG—comprising a carbohydrate mimic linked to an aromatic aglycone—positions it as a valuable scaffold for probing molecular mimicry in biological systems. Carbohydrate mimicry occurs when structurally similar molecules (mimics) are misidentified by proteins or immune receptors, disrupting normal function. APTG's galactopyranose moiety resembles endogenous galactose-containing glycoconjugates, while its aminophenyl group mimics hydrophobic domains found in natural ligands. This design parallels pathogenic molecular mimicry mechanisms, such as in Guillain-Barré syndrome, where lipooligosaccharides from Campylobacter jejuni mimic human gangliosides (e.g., GM1), triggering autoimmune neuropathy [5]. Though APTG itself isn't implicated in autoimmunity, its core structure informs the design of probes for studying carbohydrate-lectin or carbohydrate-antibody interactions central to such pathologies. Researchers exploit analogues like APTG derivatives to investigate how subtle alterations—such as replacing oxygen with sulfur in the glycosidic bond or modifying the aglycone's substituents—impact binding specificity in glycoside hydrolases (GHs). For example, GH family 3 enzymes exhibit starkly divergent specificities for aryl glycosides differing only in aglycone structure (e.g., pNP-β-D-xylopyranoside vs. pNP-β-D-glucopyranoside) [4]. Mutagenesis studies pinpoint residues like Glu115 in Prevotella bryantii Xyl3B as critical for discriminating between xyloside/glucoside substrates—a finding elucidated using substrates structurally akin to APTG [4]. Such work demonstrates how APTG-like molecules serve as biochemical tools to dissect the nuanced interplay between enzyme active-site architecture and substrate specificity, advancing rational design of inhibitors or chaperones for therapeutic intervention.
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